molecular formula C17H20KN2O5S B1680298 CID 45157735 CAS No. 132-93-4

CID 45157735

Cat. No.: B1680298
CAS No.: 132-93-4
M. Wt: 403.5 g/mol
InChI Key: QBCUDVOPGODQCL-DVLYDCSHSA-N
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Description

Phenethicillin potassium (CAS 132-93-4) is a β-lactam antibiotic of the penicillin class. Its primary, well-established research application is in the study of antibacterial mechanisms and resistance. It functions by inhibiting the synthesis of the bacterial cell wall, a process critical for bacterial survival and proliferation. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs) located within the bacterial cell wall, which inhibits the transpeptidation reaction crucial for cross-linking peptidoglycan chains . This disruption compromises the cell wall's structural integrity, leading to bacterial lysis and death. Its antibacterial activity is primarily effective against a range of Gram-positive bacteria, including strains of Staphylococcus aureus . Researchers utilize this compound as a model for investigating the reactivity of β-lactam antibiotics and the various mechanisms through which bacteria develop resistance, such as the production of β-lactamase enzymes . Furthermore, emerging and patented research indicates that Phenethicillin potassium may have potential neuroprotective effects, opening avenues for its use as a model compound in studying neurological disorders such as Alzheimer's disease and Parkinson's disease . This compound is offered for scientific research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

...ACT TO INHIBIT SYNTH OF COMPONENTS OF BACTERIAL CELL WALL... /PENICILLIN/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/

CAS No.

132-93-4

Molecular Formula

C17H20KN2O5S

Molecular Weight

403.5 g/mol

IUPAC Name

potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1

InChI Key

QBCUDVOPGODQCL-DVLYDCSHSA-N

Isomeric SMILES

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K]

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K]

Appearance

Solid powder

Color/Form

White crystalline solid

Other CAS No.

132-93-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

DECOMP AT 230-232 °C. /DL-FORM/
VERY RESISTANT TO DECOMP IN ACIDIC SOLN.
MODERATELY HYGROSCOPIC.

solubility

Very soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Broxil
Chemipen
Maxipen
Optipen
penicillin, phenoxyethyl
Pensig
phenethicillin
phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer
phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer
potassium phenethicillin
Syncillin

Origin of Product

United States

Synthesis of Semi Synthetic Penicillins:penicillin Acylase Can Also Catalyze the Reverse Reaction: the Acylation of 6 Apa to Form New Semi Synthetic Penicillins.frontiersin.orgbiotech Asia.orgthis Process is Typically Kinetically Controlled. the Enzyme First Reacts with an Activated Acyl Donor, Such As an Ester or Amide of the Desired Side Chain E.g., a Phenoxypropionic Acid Ester for Phenethicillin , to Form a Reactive Acyl Enzyme Complex.biotech Asia.orgthis Complex Can then React with 6 Apa to Synthesize the New Penicillin.

Research into the enzymatic synthesis of phenoxymethylpenicillin (a close analogue of phenethicillin) from 6-APA and phenoxyacetic acid methyl ester (POM) provides insight into this process. nih.gov The enzyme α-acylamino-β-lactam acylhydrolase I (ALAHase I) was found to simultaneously catalyze three reactions:

Synthesis : Transfer of the phenoxyacetyl group from POM to 6-APA.

Hydrolysis of Acyl Donor : Breakdown of POM into phenoxyacetic acid.

Hydrolysis of Product : Breakdown of the newly formed phenoxymethylpenicillin. nih.gov

Enzymatic ReactionEnzymeSubstratesProduct(s)Optimal pH
HydrolysisPenicillin G Acylase (PGA)Penicillin G, Water6-APA, Phenylacetic AcidAlkaline
Synthesis (Transfer)ALAHase I6-APA, Phenoxyacetic acid methyl esterPhenoxymethylpenicillin6.8 nih.gov
Side Reaction (Hydrolysis)ALAHase IPhenoxyacetic acid methyl ester, WaterPhenoxyacetic Acid9.0 nih.gov
Side Reaction (Hydrolysis)ALAHase IPhenoxymethylpenicillin, Water6-APA, Phenoxyacetic Acid6.0 nih.gov

Structure Activity Relationship Sar and Molecular Design in Phenethicillin Potassium Analogs

Critical Structural Determinants for Antimicrobial Potency

The antimicrobial power of phenethicillin and related compounds is not arbitrary; it is a direct consequence of specific molecular components and their three-dimensional arrangement. The integrity of the β-lactam ring, the stereochemistry of the side chain, and the nature of various substituents all play pivotal roles in the interaction with bacterial targets.

Significance of the β-Lactam Ring Integrity for Activity

The hallmark of all penicillin antibiotics, including phenethicillin, is the four-membered β-lactam ring. wikipedia.org The structural integrity of this ring is absolutely essential for the antibacterial activity of the molecule. mhmedical.com The ring's strained nature makes it susceptible to nucleophilic attack, a key step in its mechanism of action. pharmacyconcepts.in Most β-lactam antibiotics function by inhibiting the synthesis of the bacterial cell wall. wikipedia.org Specifically, they target and acylate the active site of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). mdpi.comnih.gov This acylation is an irreversible reaction that inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which are crucial for the structural integrity of the bacterial cell wall. mdpi.comtuwien.ac.at This disruption ultimately leads to cell lysis and bacterial death. nih.gov

Hydrolysis of the β-lactam ring, often facilitated by bacterial enzymes called β-lactamases, results in the formation of penicilloic acid. mhmedical.com This degradation product is devoid of antibacterial activity, underscoring the critical importance of the intact ring for the drug's efficacy. wikipedia.orgmhmedical.com The amide bond within the β-lactam ring is the primary target of these inactivating enzymes. wikipedia.org

Influence of the Acylamido Side Chain Stereochemistry on Biological Activity

The acylamido side chain attached to the 6-position of the 6-aminopenicillanic acid nucleus is a crucial determinant of a penicillin's biological properties, including its antibacterial spectrum and stability. pharmacyconcepts.innih.gov In the case of phenethicillin, the manufacturing process involves the acylation of 6-aminopenicillanic acid with racemic α-phenoxypropionyl chloride. psu.edu This introduces an additional chiral center into the molecule, leading to the formation of two diastereoisomers. psu.edusci-hub.se

The two diastereomeric forms of phenethicillin, the L-isomer and the D-isomer, exhibit different biological activities. Research has shown that the L-isomer of phenethicillin is more active against certain bacterial strains, including Bacillus cereus, Sarcina lutea, and some penicillin-resistant strains of Staphylococcus aureus. psu.edu This difference in activity between diastereoisomers highlights the stereochemical sensitivity of the interaction between the antibiotic and its bacterial target. The specific three-dimensional arrangement of the atoms in the side chain influences how effectively the molecule can bind to and inhibit the transpeptidase enzyme. This differentiation in activity based on the isomeric form is a known phenomenon among penicillins; for instance, the D-isomer of amoxicillin (B794) is reported to be 2 to 8 times more active than its L-isomer. pharmacyconcepts.in

The varying antibacterial spectra of the phenethicillin isomers can impact the therapeutic effectiveness of products from different manufacturers, as the isomer composition can vary depending on the solvent-extraction and crystallization procedures used during production. psu.edu

Substituent Effects on Target Recognition and Binding Affinity

The acylamido side chain plays a role in determining the plasma protein binding of the antibiotic. pharmacyconcepts.in More lipophilic (fat-soluble) groups tend to increase the extent of binding to plasma proteins. pharmacyconcepts.in While phenethicillin and its close relative phenoxymethylpenicillin (penicillin V) have similar protein binding characteristics (around 78-80%), this property can be modulated by altering the side chain. nih.gov

Furthermore, the introduction of bulky groups in the side chain can confer resistance to β-lactamase enzymes through steric hindrance. pharmacyconcepts.in This strategy is employed in other penicillins like methicillin (B1676495) and oxacillin (B1211168) to protect the vulnerable β-lactam ring from enzymatic degradation. The presence of polar or ionized groups in the α-position of the side chain can also broaden the spectrum of activity to include more Gram-negative bacteria. pharmacyconcepts.in

Rational Design Strategies for Enhanced Chemical Stability

A significant challenge in the development of oral penicillins is their susceptibility to degradation in the acidic environment of the stomach. Therefore, rational design strategies have been employed to enhance their chemical stability, particularly against acid hydrolysis.

Modifications Affecting Acid Hydrolysis Resistance

The poor oral absorption of early penicillins like penicillin G is largely due to their rapid degradation in acidic conditions. tuwien.ac.at To overcome this, efforts have focused on modifying the acyl side chain to minimize the sensitivity of the β-lactam ring to acid-catalyzed hydrolysis. tuwien.ac.atresearchgate.net

A key strategy involves the introduction of an electron-withdrawing group at the α-position of the acyl side chain. pharmacyconcepts.in In phenethicillin, this is the phenoxy group. This electron-withdrawing effect decreases the nucleophilicity of the side-chain carbonyl oxygen. As a result, the carbonyl oxygen is less likely to participate in an intramolecular rearrangement that would otherwise lead to the opening of the β-lactam ring under acidic conditions. This increased acid stability is a primary reason for the improved oral absorption of phenethicillin compared to penicillin G. nih.gov

Studies have correlated the acid stability of penicillins with the sum of the Taft's inductive substituent constants (σI values) of the side-chain. researchgate.net It has been found that a ΣσI value of 0.34 or greater is generally required for a penicillin to be orally active, highlighting a quantitative structure-property relationship that can guide the design of new acid-stable analogs. researchgate.net

Table 1: Comparison of Properties of Phenethicillin and Related Penicillins

Feature Phenethicillin Penicillin V (Phenoxymethylpenicillin) Penicillin G (Benzylpenicillin)
Side Chain α-Phenoxyethyl Phenoxymethyl (B101242) Benzyl
Acid Stability Relatively Stable pharmacyconcepts.intuwien.ac.at Relatively Stable pharmacyconcepts.inresearchgate.net Unstable tuwien.ac.at
Oral Absorption Well absorbed nih.gov Good absorption Poor absorption tuwien.ac.at
Protein Binding ~78-80% nih.gov ~78-80% nih.gov -
Primary Activity Gram-positive bacteria chemicalbook.com Gram-positive bacteria chemicalbook.com Gram-positive bacteria pharmacyconcepts.inchemicalbook.com

Structural Features Imparting β-Lactamase Resistance

The susceptibility of penicillins to bacterial resistance, primarily mediated by β-lactamase enzymes, has been a significant driver in the design of semi-synthetic analogs. These enzymes hydrolyze the amide bond within the β-lactam ring, rendering the antibiotic ineffective. rxlist.comwikipedia.org Phenethicillin, while effective against certain bacteria, is generally considered sensitive to β-lactamase. pharmacompass.comnih.gov The development of resistance in penicillin analogs is intrinsically linked to specific structural modifications, particularly those that create steric hindrance around the vulnerable β-lactam ring.

The core principle behind conferring β-lactamase resistance in the penicillin family lies in the strategic design of the acylamino side chain attached at the C-6 position of the penicillin nucleus. nih.gov This side chain can physically shield the β-lactam ring from the active site of the β-lactamase enzyme. The stability of penicillins like methicillin and the isoxazolyl penicillins (e.g., oxacillin, cloxacillin) against staphylococcal penicillinase is attributed to the increased steric bulk around the amide carbonyl group's attached carbon atom. acs.org

In phenethicillin, the side chain is a 2-phenoxypropionyl group. While the phenyl ring provides some bulk, it is not positioned to effectively block the approach of β-lactamase enzymes. For resistance, modifications that increase steric hindrance directly adjacent to the amide linkage are necessary. Research into penicillinase-resistant penicillins has shown that incorporating a bulky group, often an aromatic or heterocyclic ring system directly linked to the amide carbonyl, is a successful strategy. acs.org This creates a protective "umbrella" over the β-lactam ring.

For instance, in methicillin, the presence of two methoxy (B1213986) groups on the phenyl ring of the side chain provides the necessary steric shield. Newer generation penicillins achieve resistance through longer, branched side chains that feature bulky heterocyclic amide groups. nih.gov These bulky substituents create a steric clash with the active site of class A β-lactamases, preventing the enzyme from binding and hydrolyzing the antibiotic. nih.gov Therefore, to design a β-lactamase-resistant analog of phenethicillin, modifications would need to focus on increasing the steric bulk of its 2-phenoxyethyl side chain, potentially by introducing substituents onto the phenyl ring or by replacing it with a more sterically demanding structure.

The design of molecules that can inhibit β-lactamases also follows the principle of steric hindrance. nih.gov By creating β-lactam analogs that form a stable, non-hydrolyzable acyl intermediate with the enzyme, the enzyme is effectively inhibited. nih.govnih.gov This can be achieved by attaching specific side chains that, once the molecule is bound to the enzyme's active site, prevent the conformational changes necessary for the final deacylation step of hydrolysis. nih.gov

The following table summarizes the relationship between the side chain structure of various penicillins and their susceptibility to β-lactamase.

PenicillinSide Chain StructureKey Structural Featureβ-Lactamase Susceptibility
Phenethicillin 2-PhenoxypropionylRelatively unhindered acyl groupSensitive pharmacompass.comnih.gov
Penicillin G BenzylSimple, unhindered acyl groupSensitive merckvetmanual.com
Methicillin 2,6-DimethoxyphenylBulky ortho-methoxy groups creating steric hindranceResistant acs.org
Oxacillin 5-Methyl-3-phenyl-4-isoxazolylBulky, substituted heterocyclic ring adjacent to amideResistant acs.org
Ticarcillin α-Carboxy-3-thienylmethylCarboxyl group on side chainSensitive to many β-lactamases but has a broader spectrum of activity nih.gov

Mechanisms and Evolution of Bacterial Resistance to Phenethicillin Potassium

Enzymatic Inactivation by β-Lactamases

The principal mechanism of resistance to phenethicillin potassium is its enzymatic degradation by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mathewsopenaccess.comyoutube.com The production of β-lactamases is a widespread resistance strategy among various bacterial species.

β-Lactamases that effectively hydrolyze phenethicillin potassium have been identified in several bacterial species, with those produced by Staphylococcus aureus being extensively studied. These enzymes are classified into different types (A, B, C, and D) based on their biochemical properties. nih.gov While they share the fundamental ability to inactivate penicillins, they exhibit distinct characteristics such as isoelectric points and substrate affinities. For instance, the isoelectric points of type A, B, and C staphylococcal β-lactamases are similar, whereas the type D enzyme has a distinguishably lower value. nih.gov

A notable example of a phenethicillin-hydrolyzing enzyme is the β-lactamase produced by Bordetella bronchiseptica, which is specified by an R(te16) plasmid. This particular enzyme demonstrates high activity not only against phenethicillin but also against other penicillins like oxacillin (B1211168) and propicillin. Its biochemical profile, including a molecular weight of approximately 46,000 ± 3,000 and an isoelectric point of 8.3, distinguishes it from the more commonly classified type I and type II β-lactamases.

The efficiency with which β-lactamases inactivate phenethicillin potassium can be quantified through kinetic analyses, which determine key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

Studies on the four types of β-lactamases produced by Staphylococcus aureus have revealed differences in their kinetic parameters for various β-lactam substrates. While the Km values of these four enzymes are comparable for penicillin G, there are notable differences in their affinity for other β-lactams. nih.gov The type A and D enzymes, for example, show a greater affinity for certain cephalosporins compared to the type B and C enzymes. nih.gov Conversely, the type B and C β-lactamases generally exhibit higher turnover numbers (kcat) against most cephalosporins. nih.gov For penicillin G, a close structural analog of phenethicillin, the type A, B, and C enzymes show similar specific activities and kcat values, whereas the type D enzyme is significantly less active. nih.gov

Kinetic Parameters of Staphylococcal β-Lactamases for Penicillin G
β-Lactamase TypeRelative kcat Value for Penicillin G
Type AHigh
Type BHigh
Type CHigh
Type DLow (15-25% of other types)

This table summarizes the relative catalytic efficiencies of the four types of staphylococcal β-lactamases against penicillin G, a compound structurally similar to phenethicillin potassium.

The genetic information encoding for β-lactamase production is often located on mobile genetic elements, particularly plasmids. wikipedia.orgtaylorandfrancis.commdpi.com This plasmid-mediated resistance is a major factor in the rapid dissemination of antibiotic resistance among bacterial populations. wikipedia.orgtaylorandfrancis.commdpi.com These extrachromosomal DNA molecules can be transferred between bacteria of the same or different species through processes like conjugation, transformation, and transduction. msu.edunih.gov

Resistance plasmids frequently carry multiple antibiotic resistance genes, contributing to the emergence of multidrug-resistant strains. wikipedia.org In the context of phenethicillin resistance, plasmids carrying β-lactamase genes, such as the R(te16) plasmid in Bordetella bronchiseptica, are of significant clinical concern. The presence of these plasmids enables bacteria to acquire resistance to phenethicillin and other β-lactam antibiotics in a single genetic event.

Target Site Modification: Penicillin-Binding Protein Mutations

A secondary, yet crucial, mechanism of resistance to phenethicillin potassium involves alterations in the drug's target site, the penicillin-binding proteins (PBPs). wikipedia.orgnih.gov PBPs are enzymes essential for the synthesis of the bacterial cell wall, and their inhibition by β-lactam antibiotics leads to cell death. wikipedia.orgfrontiersin.org

Mutations in the genes encoding PBPs can lead to structural changes in these proteins, resulting in a decreased binding affinity for β-lactam antibiotics like phenethicillin potassium. etflin.comnih.govplos.org This reduced affinity allows the PBPs to continue functioning in the presence of the antibiotic, thereby conferring resistance. plos.org

In organisms such as Streptococcus pneumoniae, resistance to penicillins is often associated with modifications in PBP 2X and PBP 2B. nih.gov Similarly, in Enterococcus faecium, the low-affinity PBP5 is a key player in β-lactam resistance. nih.gov Point mutations near the conserved penicillin-binding motifs of these proteins can alter their three-dimensional structure, hindering the stable binding of phenethicillin. For example, substitutions of specific amino acids can lead to a significant decrease in the acylation efficiency of the PBP by the antibiotic. etflin.com

Examples of PBP Mutations Conferring Penicillin Resistance
OrganismPBPMutation TypeEffect
Streptococcus pneumoniaePBP 2X, PBP 2B, PBP 1AMosaic gene formationDecreased affinity for penicillins
Enterococcus faeciumPBP5Amino acid substitutionsVery low affinity for penicillins

This table provides examples of PBP mutations in different bacterial species that lead to reduced affinity for penicillin antibiotics.

In addition to mutations that reduce binding affinity, the overexpression of certain PBPs can also contribute to phenethicillin resistance. nih.govnih.gov By increasing the number of target molecules, the bacterial cell can effectively titrate out the antibiotic, allowing a sufficient number of PBPs to remain unbound and carry out their essential functions in cell wall synthesis.

Studies in Staphylococcus aureus have shown that the overproduction of PBP4 is correlated with increased resistance to β-lactam antibiotics. nih.govnih.gov This overexpression can result from mutations in the promoter region of the pbp4 gene, leading to increased transcription. nih.gov Similarly, in Enterococcus faecium, overexpression of PBP has been linked to intermediate levels of penicillin resistance. nih.govnih.gov The increased production of these PBPs, even if they have a lower affinity for phenethicillin, can be sufficient to overcome the inhibitory effect of the antibiotic. nih.govnih.gov

Evolutionary Trajectories of Antibiotic Resistance Genes

The emergence and spread of bacterial resistance to phenethicillin potassium are not static events but rather a dynamic evolutionary process. This process is significantly shaped by the movement of antibiotic resistance genes within and between bacterial populations, as well as the ongoing molecular "arms race" between bacteria and the development of β-lactam antibiotics.

Horizontal Gene Transfer and Dissemination of Resistance Mechanisms

Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance, allowing bacteria to acquire resistance genes from other organisms, rather than solely relying on the slower process of mutation and vertical inheritance. biorxiv.orgnih.gov This mechanism has been pivotal in the spread of resistance to phenethicillin and other penicillin-class antibiotics.

The primary mechanism of acquired resistance to phenethicillin is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic β-lactam ring. researchgate.netnih.govresearchgate.net In staphylococci, a major target for phenethicillin, the gene most commonly responsible for this resistance is blaZ. biorxiv.orgnih.govresearchgate.net This gene encodes for a penicillinase, a type of β-lactamase that is particularly effective against penicillin antibiotics. nih.gov

The blaZ gene is frequently located on mobile genetic elements, particularly plasmids, which are small, extrachromosomal DNA molecules that can be readily transferred between bacteria. asm.orgfrontiersin.orgnih.govnih.gov This plasmid-mediated transfer of blaZ allows for the rapid spread of phenethicillin resistance among Staphylococcus aureus and also to coagulase-negative staphylococci, which can then act as a reservoir of resistance genes. researchgate.netasm.org Studies have shown that plasmids carrying blaZ can be exchanged between different staphylococcal species, highlighting the fluidity of this resistance mechanism in clinical and environmental settings. researchgate.netasm.org

The transfer of these resistance plasmids can occur through several HGT mechanisms:

Conjugation: The direct transfer of plasmid DNA from a donor to a recipient bacterium through cell-to-cell contact. youtube.com

Transduction: The transfer of bacterial DNA, including plasmids or chromosomal fragments carrying resistance genes, from one bacterium to another via bacteriophages (viruses that infect bacteria). nih.govyoutube.com

Transformation: The uptake and incorporation of naked DNA from the environment, which may include plasmids released from lysed bacterial cells. youtube.com

The table below summarizes the key mobile genetic elements and genes involved in the horizontal transfer of resistance to penicillins, including phenethicillin.

Mobile Genetic ElementAssociated Resistance Gene(s)Primary Bacterial HostsMechanism of Transfer
PlasmidsblaZStaphylococcus aureus, Coagulase-negative staphylococciConjugation, Transduction
Transposons (e.g., Tn552)blaZStaphylococcus aureusCan be part of larger mobile elements like plasmids or integrative conjugative elements
Staphylococcal Cassette Chromosome (SCCmec)mecA (confers broad β-lactam resistance, including to penicillinase-stable penicillins), can also carry other resistance genes like blaZStaphylococcus aureusSite-specific recombination

Co-evolutionary Dynamics between Bacteria and β-Lactam Antibiotics

The relationship between β-lactam antibiotics and bacteria is a classic example of a co-evolutionary arms race. The introduction of a new antibiotic creates a strong selective pressure for the evolution and dissemination of resistance mechanisms in bacteria. In turn, the emergence of resistance drives the development of new antibiotics that can overcome these mechanisms.

The timeline below illustrates this dynamic interplay, with a focus on the evolution of resistance to early penicillins like phenethicillin:

1940s: The widespread clinical use of penicillin G begins.

Late 1940s - 1950s: The emergence and rapid spread of penicillin-resistant Staphylococcus aureus due to the production of penicillinase, encoded by the blaZ gene. researchgate.net This rendered penicillin G largely ineffective against many staphylococcal infections.

1959: Methicillin (B1676495), the first semisynthetic penicillinase-resistant penicillin, is introduced to combat these resistant strains. Phenethicillin was developed around the same period as an orally administered alternative.

1961: The first cases of methicillin-resistant Staphylococcus aureus (MRSA) are reported. This resistance was not due to penicillinase but the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for all β-lactam antibiotics.

Ongoing: The continued evolution of β-lactamases has led to the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can inactivate a broader range of β-lactam antibiotics. nih.gov While these are more of a concern for later-generation cephalosporins and carbapenems, their evolution highlights the continuous adaptation of bacteria to new antibiotic challenges.

The primary driver of this co-evolution from the bacterial side is the remarkable plasticity of the genes encoding β-lactamases. These genes can undergo mutations that alter the active site of the enzyme, expanding its substrate profile to hydrolyze newer antibiotics. For instance, single amino acid substitutions in the TEM-1 β-lactamase have given rise to numerous variants with an extended spectrum of activity. While phenethicillin is susceptible to hydrolysis by the original penicillinases like that produced by blaZ, the evolutionary potential of these enzymes underscores the challenge of maintaining the efficacy of any β-lactam antibiotic over the long term.

Chemical Synthesis and Biosynthetic Investigations of Phenethicillin Potassium

Semi-Synthetic Routes from 6-Aminopenicillanic Acid (6-APA)

The cornerstone of phenethicillin synthesis is the chemical acylation of 6-aminopenicillanic acid (6-APA). wikipedia.orgnih.gov 6-APA provides the essential β-lactam core structure, which is obtained industrially by the enzymatic hydrolysis of natural penicillins like penicillin G. researchgate.net The synthesis of phenethicillin is achieved by attaching the characteristic (α-phenoxyethyl) side chain to the amino group of the 6-APA nucleus. drugfuture.com

The reaction involves the coupling of 6-APA with an activated form of α-phenoxypropionic acid. To facilitate the formation of the amide bond, the carboxylic acid of the side chain must be activated. A common laboratory and industrial strategy for this type of acylation is the use of mixed anhydrides. nih.gov For instance, α-phenoxypropionic acid can be reacted with a chloroformate or pivaloyl chloride in the presence of a tertiary amine base to form a highly reactive mixed anhydride (B1165640). nih.gov This anhydride is then introduced to a solution of 6-APA (often as a salt to improve solubility and reactivity), leading to the nucleophilic attack by the amino group of 6-APA on the activated carbonyl, forming the desired 6-(α-phenoxypropionamido)penicillanic acid (phenethicillin). drugfuture.comnih.gov The final step involves the formation of the potassium salt to improve the stability and water solubility of the compound. drugfuture.com

ReactantRoleProduct
6-Aminopenicillanic Acid (6-APA)Penicillin nucleus/corePhenethicillin
α-Phenoxypropionic AcidSide-chain precursor
Activating Agent (e.g., Pivaloyl Chloride)Forms reactive intermediate
Base (e.g., Triethylamine)Acid scavenger/catalyst
Potassium Salt Source (e.g., Potassium Acetate)Forms the final saltPhenethicillin Potassium

Synthetic Strategies for Phenethicillin Potassium Derivatives and Probes

While phenethicillin itself is a specific chemical entity, the broader field of penicillin chemistry involves extensive modifications to create derivatives with altered properties or to develop probes for research. These strategies can be applied to the phenethicillin scaffold, though the primary focus in literature has been on modifying other penicillin backbones. The core approaches involve chemical alterations at three main sites: the C6 side chain, the C3 carboxylic acid, and the β-lactam ring itself.

Key Synthetic Strategies for Penicillin Derivatives:

Side-Chain Modification : The most common strategy involves acylating 6-APA with a wide variety of different carboxylic acids to generate novel penicillin analogues. For example, researchers have condensed 6-APA with the acid chloride derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) to create hybrid molecules. nih.gov This approach allows for the introduction of diverse functional groups, altering the compound's antibacterial spectrum and pharmacokinetic properties.

Modification of the Carboxyl Group : The carboxylic acid at the C3 position can be esterified to create prodrugs. For instance, ampicillin (B1664943) and amoxicillin (B794) have been esterified with alcohols like ethanol (B145695) and isopropanol. biomedpharmajournal.org These esters can enhance oral absorption, as they are more lipophilic and can be hydrolyzed back to the active carboxylic acid in vivo.

β-Lactam Ring Opening or Rearrangement : More drastic modifications involve chemically opening or rearranging the strained β-lactam ring. Penicillin V methyl ester, when treated with various primary amines, undergoes ring opening to form thiazolidine (B150603) amides. rhhz.net Separately, 6-APA can be induced to rearrange into 8-hydroxypenillic acid derivatives, providing a different chemical scaffold for further modification. rhhz.net These strategies are typically used to explore structure-activity relationships or to generate compounds with entirely new biological activities.

Photocatalytic Derivatization : Novel methods, such as photocatalysis in the presence of TiO2, have been explored to introduce new functional groups onto existing antibiotic structures. mdpi.com This technique has been used to create brominated derivatives of amoxicillin and chlorinated derivatives of other antibiotics, demonstrating a potential route for generating novel halogenated penicillin probes. mdpi.com

Modification StrategyTarget Site on PenicillinExample of Resulting Derivative TypeResearch Goal
Acylation with Novel Side ChainsC6-Amine of 6-APAPenicillins with NSAID moieties nih.govNew antibacterial agents, hybrid drugs
EsterificationC3-Carboxylic AcidAmpicillin ethyl ester biomedpharmajournal.orgImproved bioavailability (prodrugs)
Ring Opening with AminesN4-C7 bond of β-lactam ringThiazolidine amides rhhz.netNovel chemical scaffolds, SAR studies
Ring Rearrangementβ-lactam ring8-Hydroxypenillic acid derivatives rhhz.netNovel chemical scaffolds
Photocatalytic HalogenationVarious positionsBrominated amoxicillin mdpi.comCreation of novel probes and derivatives

Enzymatic Processes in Penicillin Production and Modification (e.g., Penicillin Acylase Applications)

Enzymatic processes, particularly those involving penicillin acylase (also known as penicillin amidase), are fundamental to the modern production of semi-synthetic penicillins like phenethicillin. nih.govfrontiersin.org This enzyme exhibits dual functionality, capable of both hydrolysis and synthesis, which are exploited in a two-stage industrial process. frontiersin.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Phenethicillin Potassium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool in the structural elucidation and quantitative analysis of pharmaceutical compounds like phenethicillin potassium. Its ability to provide detailed information about the chemical environment of atomic nuclei makes it invaluable for determining molecular structure, conformation, and the ratio of stereoisomers.

Determination of Diastereoisomer Ratios in Phenethicillin Potassium

Phenethicillin is synthesized from 6-aminopenicillanic acid and (±)-2-phenoxypropionic acid, resulting in a mixture of two diastereoisomers, L-phenethicillin and D-phenethicillin. The relative proportion of these diastereoisomers is a critical parameter as it can influence the therapeutic efficacy and safety profile of the drug. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been successfully employed to determine the diastereoisomer ratio in phenethicillin potassium. nih.gov

A detailed analysis of the ¹H and ¹³C NMR spectra of phenethicillin potassium allows for the differentiation and quantification of the L and D forms. Specific signals in the spectra, corresponding to protons and carbons in the vicinity of the chiral center in the phenoxypropionyl side chain, exhibit distinct chemical shifts for each diastereoisomer. By integrating the areas of these characteristic peaks, the ratio of the two diastereoisomers can be accurately calculated. This method provides a reliable and direct means of assessing the stereochemical purity of phenethicillin potassium in both bulk drug substance and its pharmaceutical formulations. nih.gov

Below is a table summarizing the key aspects of using NMR for diastereoisomer ratio determination in phenethicillin potassium.

Spectroscopic TechniqueKey Parameters AnalyzedApplicationReference
Proton (¹H) NMRChemical shifts and integration of specific proton signalsQuantification of L- and D-phenethicillin diastereoisomers nih.gov
Carbon-13 (¹³C) NMRDistinct chemical shifts of carbons near the chiral centerIdentification and quantification of diastereoisomers nih.gov

Conformational Analysis and Structural Elucidation of Related Compounds

NMR spectroscopy, particularly through the use of two-dimensional (2D) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), is a cornerstone in the conformational analysis of complex organic molecules. mdpi.comuq.edu.au While specific conformational analysis studies on phenethicillin potassium are not extensively detailed in the provided search results, the principles of NMR-based conformational analysis are widely applied to related β-lactam antibiotics and other bioactive molecules. nih.gov

The conformation of the penicillin nucleus and its side chains plays a significant role in its interaction with penicillin-binding proteins (PBPs), the molecular targets of these antibiotics. By analyzing coupling constants and through-space interactions observed in NOESY spectra, researchers can deduce the preferred conformations of the molecule in solution. This information is vital for understanding structure-activity relationships and for the rational design of new penicillin derivatives with improved properties. Theoretical calculations are often used in conjunction with NMR data to build and refine conformational models. uq.edu.auauremn.org.br

Spectrophotometric and Chromatographic Methods for Purity and Degradation Product Analysis

Spectrophotometric and chromatographic techniques are fundamental in the quality control of pharmaceuticals, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API), impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethicillin potassium and related penicillins. Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of phenoxymethyl (B101242) penicillin potassium, a closely related compound, in tablet formulations. These methods typically utilize a C18 column and a mobile phase consisting of a mixture of water, acetonitrile, and an acid such as glacial acetic acid.

A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products, which can form under various stress conditions. researchgate.net The development of such methods often involves a deep understanding of the degradation pathways of penicillins. researchgate.net By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS), the structures of degradation-related impurities can be elucidated. researchgate.net

The following table outlines a typical set of parameters for an RP-HPLC method for a related penicillin compound.

ParameterConditionReference
ColumnHypersil, ODS, C-18
Mobile PhaseWater: Acetonitrile: Glacial Acetic Acid (500:500:5.75)
Flow Rate1 ml/min
DetectionUV

UV-Vis Spectrophotometry in Stability Studies

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique used in pharmaceutical analysis, particularly for stability studies. hunterlab.com The principle of this method is based on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration. For phenethicillin potassium, UV-Vis spectrophotometry can be employed to monitor the degradation of the drug over time under different storage conditions. nih.gov

In stability studies, the degradation of phenethicillin potassium in aqueous solution can be followed by measuring the decrease in absorbance at its wavelength of maximum absorption. nih.gov This allows for the determination of the degradation kinetics, which is essential for establishing the shelf-life and appropriate storage conditions for the drug product. nih.govresearchgate.net

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis, offering high efficiency, rapid analysis times, and minimal sample consumption. nih.govazolifesciences.com The application of CE for the separation of penicillin V and its impurities has been investigated, demonstrating its potential as an alternative or complementary technique to HPLC. nih.govresearchgate.net

In the analysis of phenoxymethylpenicillin potassium, a CE method using a phosphate-borate buffer supplemented with sodium dodecyl sulfate (B86663) (SDS) and pentanesulfonic acid sodium salt has been shown to provide excellent resolution between the main compound and its impurities. nih.govresearchgate.net Statistical analysis has indicated no significant differences between the results obtained by CE and HPLC methods for the assay of phenoxymethylpenicillin V, highlighting the reliability of the CE technique. nih.govresearchgate.net CE is particularly well-suited for the analysis of charged species like penicillins and can be a valuable tool in the quality control of phenethicillin potassium. nih.govspringernature.com

Pharmaceutical Science Research on Phenethicillin Potassium Formulations Academic Focus

Solid-State Characterization of Phenethicillin Potassium Salts

Phenethicillin potassium is an organic potassium salt, presenting as a white crystalline solid. nih.gov Its solid-state characteristics are foundational to its formulation and performance. The dl-form of phenethicillin potassium crystallizes from acetone (B3395972) and has a decomposition temperature between 230-232°C. nih.gov Another form, the l-form, crystallizes from 20% butanol and decomposes at 238-239°C.

Physicochemical properties note that it is very soluble in water and is significantly less hygroscopic than benzylpenicillin sodium, a property that is advantageous for the stability of solid dosage forms. nih.gov While comprehensive modern solid-state characterization studies, such as those involving polymorphism screening with X-ray powder diffraction (XRPD) or thermal analysis with differential scanning calorimetry (DSC), are not extensively detailed in readily available literature, these fundamental properties guide its handling and formulation processes.

Granulation and Compression Mechanics in Tablet Manufacturing

The manufacturing of tablets from poorly compressible, moisture-sensitive drugs like phenethicillin potassium often employs dry granulation methods such as slugging. nih.gov This process involves the pre-compression of the powder into large, dense compacts called slugs, which are then milled into granules for final tableting. Research has extensively investigated the mechanism of preparing these compacts and the influence of key processing parameters on the final product. nih.gov

The pressure used to form the slugs (slugging pressure) is a critical parameter that significantly influences the physical properties of the resulting granules. Studies have shown that granules produced from slugs made at lower compaction forces (e.g., 49 MNm⁻²) exhibit lower bulk density, higher friability, and a larger surface area compared to granules made at higher pressures (e.g., 196 MNm⁻²). nih.gov

The higher surface area and more porous nature of granules formed at lower slugging pressures are attributed to the creation of lighter, more friable slugs that, when milled, result in granules with different bonding potential. nih.gov

Table 1: Effect of Slugging Pressure on Phenethicillin Potassium Granule Properties

Slugging Pressure (MNm⁻²) Bulk Density Friability Surface Area
Low (e.g., 49) Lower Higher Larger
High (e.g., 196) Higher Lower Smaller

This table is interactive and represents the qualitative relationships described in the referenced literature. nih.gov

The properties of the granules directly impact the characteristics of the final compressed tablets. Research demonstrates a counterintuitive but significant finding: granules produced at lower slugging pressures compact into stronger tablets over a range of final compaction forces. nih.gov This effect is attributed to greater intergranular bonding resulting from increased plastic flow of the less-densified, lighter granules during the final tableting stage. nih.gov

The influence of slugging pressure extends to various tablet properties, including crushing strength, friability, weight uniformity, disintegration time, and dissolution rate. nih.gov Tablets made from granules produced at lower slugging pressures exhibit higher crushing strengths, indicating a more robust tablet structure. nih.gov

Table 2: Impact of Granule Origin (Slugging Pressure) on Tablet Crushing Strength

Granule Source (Slugging Pressure) Resulting Tablet Crushing Strength
Low Pressure Slugs Higher
High Pressure Slugs Lower

This table is interactive and illustrates the findings that lighter granules from low-pressure slugs lead to stronger tablets. nih.gov

Controlled Release and Encapsulation Technologies for Penicillins

To improve therapeutic efficacy and patient compliance, controlled-release and encapsulation technologies have been explored for the penicillin class of antibiotics. These technologies aim to modulate the release kinetics of the drug, maintaining therapeutic concentrations over an extended period and protecting the drug from degradation.

Microencapsulation is a prominent technique used to achieve controlled drug release. This process involves enclosing the active pharmaceutical ingredient within a polymeric matrix. Biodegradable polymers are widely used for this purpose due to their biocompatibility and ability to degrade into non-toxic byproducts that are safely eliminated from the body.

For antibiotics like penicillins, microencapsulation can be achieved using various methods, including solvent extraction-evaporation and spray-drying. The choice of polymer is critical in dictating the release profile. Synthetic polymers such as poly L-lactide (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactones are commonly used. The drug release rate can be precisely modulated by altering the polymer's molecular weight, crystallinity, and the ratio of lactide to glycolide (B1360168) in copolymers. These factors control the degradation rate of the polymer matrix, and thus the diffusion and release of the encapsulated drug.

Emerging Research Frontiers and Theoretical Considerations

Phenethicillin Potassium as a Model in Systems-Level Antimicrobial Studies

Systems-level antimicrobial studies represent a comprehensive approach to understanding how antibiotics affect bacteria, integrating data from genomics, proteomics, and metabolomics. While specific systems-level studies focusing exclusively on phenethicillin potassium are not extensively documented in publicly available literature, its characteristics as a well-defined β-lactam antibiotic make it a suitable candidate for such research.

Phenethicillin potassium can serve as a valuable model compound in systems biology for several reasons. Its mechanism of action, the inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, is well-established. nih.gov This provides a clear therapeutic target to anchor broader systems-level investigations. By exposing bacteria to phenethicillin, researchers can monitor global changes in gene expression, protein synthesis, and metabolic pathways. This approach can help to elucidate the complex network of responses that bacteria employ to counteract antibiotic-induced stress.

Furthermore, systems-level studies can aid in the identification of novel drug targets and synergistic drug combinations. By observing the global cellular response to phenethicillin, scientists may identify previously unknown vulnerabilities in bacteria that can be exploited by new therapeutic agents. This holistic view of antibiotic action and bacterial resistance is crucial for the development of next-generation antimicrobial strategies. researchgate.net

Investigating Cross-Resistance Patterns with Other β-Lactam Antibiotics

Cross-resistance among β-lactam antibiotics is a significant clinical concern, and its investigation is an active area of research. The likelihood of cross-resistance is often linked to the structural similarities between different β-lactam antibiotics, particularly in their side chains (R1 group). pharmacytimes.comresearchgate.net

Phenethicillin is a β-lactamase sensitive penicillin. nih.gov Its side chain is a 2-phenoxypropanamido group. nih.gov The potential for cross-resistance with other penicillins and cephalosporins can be inferred by comparing their respective side chains. For example, cross-reactivity is more common between penicillins and first-generation cephalosporins that share similar side chains. nih.govnih.gov

The development of resistance to phenethicillin could occur through several mechanisms, including the production of β-lactamase enzymes that inactivate the drug, or mutations in the penicillin-binding proteins (PBPs) that reduce their affinity for the antibiotic. nih.govresearchgate.net When resistance emerges through these mechanisms, it often extends to other β-lactam antibiotics that are susceptible to the same resistance mechanism.

Understanding the specific patterns of cross-resistance involving phenethicillin is crucial for guiding therapeutic choices. If a bacterial strain develops resistance to phenethicillin, it is important to know which other β-lactams are also likely to be ineffective. Conversely, it is equally important to identify which β-lactams may retain their activity. This knowledge is essential for the effective management of bacterial infections and for preserving the utility of the β-lactam class of antibiotics.

Below is a table illustrating the structural relationship and potential for cross-resistance between phenethicillin and other representative β-lactam antibiotics.

Antibiotic Class R1 Side Chain Potential for Cross-Resistance with Phenethicillin
PhenethicillinPenicillin2-Phenoxypropanamido-
Penicillin GPenicillinBenzylHigh (similar core structure, susceptible to same β-lactamases)
Amoxicillin (B794)Penicillin(α-amino-p-hydroxyphenyl)acetylModerate to High (shared penicillin core)
Cefazolin1st Gen. Cephalosporin(1H-tetrazol-1-yl)acetylLow to Moderate (different side chains) nih.gov
Ceftriaxone3rd Gen. Cephalosporin(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylLow (significantly different side chains)

Computational Approaches to New Antimicrobial Discovery Targeting PBPs

Computational methods are increasingly being employed in the discovery and design of new antimicrobial agents. These approaches, which include molecular docking and molecular dynamics simulations, allow researchers to model the interaction between antibiotics and their targets at an atomic level. mdpi.comscienceopen.com Penicillin-binding proteins (PBPs) are a primary target for such computational studies due to their crucial role in bacterial cell wall synthesis. nih.govnih.gov

Phenethicillin potassium can be used as a reference compound in these computational studies. By docking phenethicillin into the active site of various PBPs, scientists can gain insights into the specific molecular interactions that are essential for its inhibitory activity. nih.govhealthinformaticsjournal.com This information can then be used to guide the design of new molecules with improved binding affinity and efficacy.

Virtual screening is a powerful computational technique where large libraries of chemical compounds are docked against a target protein to identify potential new inhibitors. mdpi.com In the context of PBP-targeted drug discovery, phenethicillin's known binding mode can serve as a benchmark for evaluating the docking poses and binding energies of novel compounds. scienceopen.com

Furthermore, computational approaches can be used to investigate the mechanisms of resistance. By modeling mutations in PBPs that are known to confer resistance, researchers can understand how these changes affect the binding of phenethicillin and other β-lactam antibiotics. This knowledge is invaluable for the development of new antibiotics that can overcome existing resistance mechanisms.

The general workflow for such a computational study is outlined below:

Protein Preparation : Obtain the 3D structure of the target PBP, often from a protein data bank. mdpi.com

Ligand Preparation : Create a 3D model of phenethicillin and other candidate molecules. scienceopen.com

Molecular Docking : Predict the preferred binding orientation of the ligands within the PBP active site. mdpi.com

Scoring and Ranking : Evaluate the binding affinity of the ligands based on scoring functions. mdpi.com

Molecular Dynamics Simulation : Simulate the dynamic behavior of the PBP-ligand complex to assess its stability. nih.gov

Acid-Base Properties and Stability Kinetics in Aqueous Solutions

The acid-base properties and stability of phenethicillin potassium in aqueous solutions are critical factors that influence its behavior and efficacy. As a penicillin, phenethicillin contains a carboxylic acid group, which imparts it with acidic properties. The pKa of this group is an important parameter that determines the extent of ionization at a given pH.

The stability of phenethicillin is highly dependent on pH. Like other penicillins, it is susceptible to degradation in both acidic and alkaline conditions. researchgate.net However, phenethicillin is noted to be more resistant to decomposition in acidic solutions compared to some other penicillins, which is an advantage for oral administration. nih.gov

The degradation of phenethicillin in aqueous solution follows specific kinetic pathways. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid. researchgate.net The rate of this hydrolysis is influenced by temperature, pH, and the presence of buffers. nih.gov

A study on the kinetics of phenethicillin degradation in aqueous solution provides valuable data on its stability. nih.gov Understanding these degradation kinetics is essential for the formulation of stable pharmaceutical preparations and for predicting the shelf-life of the drug.

The table below summarizes key parameters related to the acid-base properties and stability of phenethicillin.

Parameter Value/Description Significance
pKa Approximately 2.7Determines the charge of the molecule at different pH values, affecting its solubility and ability to cross biological membranes.
Optimal pH for Stability Weakly acidic to neutralCrucial for maintaining the integrity of the β-lactam ring and preserving antibacterial activity.
Degradation in Acidic Solution More stable than Penicillin G nih.govAllows for better survival in the acidic environment of the stomach after oral administration.
Degradation in Alkaline Solution Susceptible to hydrolysisThe β-lactam ring is readily opened under alkaline conditions, leading to inactivation.
Primary Degradation Product Penicilloic AcidThe inactive product of β-lactam ring hydrolysis. researchgate.net

Q & A

Q. What is the mechanism of action of phenethicillin potassium, and how can researchers experimentally validate its β-lactamase sensitivity?

Phenethicillin potassium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . To validate β-lactamase sensitivity, researchers can:

  • Perform in vitro enzymatic assays using purified β-lactamase and measure hydrolysis rates via spectrophotometry (e.g., loss of antibiotic activity at 240 nm) .
  • Compare bacterial growth inhibition zones (disk diffusion method) between β-lactamase-producing and non-producing strains .

Q. How should phenethicillin potassium be synthesized and characterized to ensure structural fidelity in research settings?

  • Synthesis : Follow methods for semi-synthetic penicillin derivatization, starting with 6-aminopenicillanic acid and phenoxyethyl side-chain precursors. Monitor reaction purity via thin-layer chromatography (TLC) .
  • Characterization : Use infrared (IR) spectroscopy to confirm the β-lactam ring (1770 cm⁻¹) and potassium salt (broad O–H stretch at 3400 cm⁻¹) . Validate optical rotation ([α]D²⁰: +217° to +244°) to confirm stereochemical purity .

Q. What analytical methods are recommended for quantifying phenethicillin potassium purity in experimental formulations?

  • HPLC-UV : Use a C18 column with mobile phase (phosphate buffer:acetonitrile, 75:25), detection at 254 nm, and compare retention times to reference standards .
  • Limit tests : Assess heavy metals (<10 ppm via Method 2) and arsenic (<2 ppm via Method 4) per pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for phenethicillin potassium across studies?

  • Meta-analysis : Stratify data by bacterial strain (e.g., Staphylococcus vs. Streptococcus), inoculum size, and culture media (e.g., Mueller-Hinton vs. blood agar) .
  • Statistical rigor : Apply mixed-effects models to account for inter-study variability and validate using minimum inhibitory concentration (MIC) assays under standardized CLSI conditions .

Q. What experimental designs are optimal for investigating phenethicillin potassium’s pharmacokinetic limitations, such as oral bioavailability?

  • In vivo models : Administer phenethicillin potassium orally to rodents and compare plasma concentrations (LC-MS/MS) with intravenous controls. Calculate bioavailability (F) using AUC₀–t ratios .
  • pH stability assays : Simulate gastric fluid (pH 1.2–3.5) to assess degradation kinetics and correlate with in vivo absorption .

Q. How can researchers optimize formulations to mitigate phenethicillin potassium’s instability in hydrolytic environments?

  • Dry granulation : Blend with microcrystalline cellulose (MCC) and magnesium stearate, compress into slugs, and recompress into tablets to minimize moisture exposure .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and assess stability under accelerated storage conditions (40°C/75% RH) .

Q. What methodologies are critical for elucidating resistance mechanisms to phenethicillin potassium in Gram-positive pathogens?

  • Genomic sequencing : Identify mutations in pbp genes (e.g., pbp2a in MRSA) using whole-genome sequencing and correlate with MIC shifts .
  • β-lactamase profiling : Use nitrocefin chromogenic assays to quantify enzyme activity in resistant isolates .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in phenethicillin potassium’s optical rotation data during quality control?

  • Standardization : Calibrate polarimeters with sucrose standards and control temperature (20°C).
  • Sample preparation : Ensure complete dissolution in phosphate buffer (pH 7.0) to avoid particulate interference .

Q. What statistical approaches are recommended for analyzing dose-response relationships in phenethicillin potassium efficacy studies?

  • Probit analysis : Calculate EC₅₀/IC₅₀ values for bacterial growth inhibition.
  • ANOVA with post hoc tests : Compare outcomes across dose groups (e.g., 0.5–2.0 mg/mL) and adjust for multiple comparisons (e.g., Tukey’s HSD) .

Tables for Key Data

Parameter Method Acceptance Criteria Reference
Optical RotationPolarimetry (20°C)+217° to +244°
Heavy MetalsUSP Method 2≤10 ppm
Related Substances (HPLC)C18 column, 254 nm detectionL-a-Phenethicillin ≤30%
β-Lactamase SensitivityNitrocefin hydrolysis assayΔAbs₄₈₂ nm/min >0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.